2-Bromo-5,5,5-trifluoropentanoic acid
Overview
Description
2-Bromo-5,5,5-trifluoropentanoic acid is a chemical compound with the molecular formula C5H6BrF3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5,5,5-trifluoropentanoic acid consists of a five-carbon chain with a carboxylic acid group at one end, a bromine atom attached to the second carbon, and three fluorine atoms attached to the fifth carbon .Scientific Research Applications
Synthesis Methodologies
- The continuous flow synthesis methodology has been developed for trifluorobenzoic acids, highlighting the efficiency of microreactor systems in producing these compounds, which are valuable intermediates in pharmaceutical and material science applications (Deng et al., 2015).
- Electrochemical carboxylation methods have facilitated the synthesis of trifluoropropanoic acids, demonstrating an effective approach to incorporating carbon dioxide into organic molecules, with applications extending to the creation of non-steroidal anti-inflammatory drugs (Yamauchi, Hara, & Senboku, 2010).
Spectroscopic and Optical Studies
- Spectroscopic and density functional theory (DFT) studies on trifluoromethyl pyridines have provided insights into their structural and electronic properties, contributing to a better understanding of their reactivity and potential applications in material science (Vural & Kara, 2017).
Biochemical Applications
- The utilization of bromo and trifluoromethyl groups in the study of DNA and protein structures showcases the importance of these moieties in biochemical research, providing tools for elucidating biological mechanisms and potential therapeutic targets (Gross & Rabinowitz, 1969).
Material Science and Catalysis
- Trifluoromethyl tags have been evaluated for their chemical shift sensitivity in NMR studies, offering a method to improve resolution in the analysis of protein structures, which is crucial for drug design and material science applications (Ye et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5,5,5-trifluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c6-3(4(10)11)1-2-5(7,8)9/h3H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPMQCWNXZEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,5,5-trifluoropentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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